Deca-1,9-dien-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-1,9-dien-5-one is an organic compound characterized by a ten-carbon chain with double bonds at the first and ninth positions and a ketone group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deca-1,9-dien-5-one typically involves the use of alkyne and alkene precursors. One common method is the palladium-catalyzed coupling reaction, which allows for the formation of the conjugated diene system. The reaction conditions often include the use of solvents such as tetrahydrofuran and the presence of a base like potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Deca-1,9-dien-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diene into epoxides or other oxygenated derivatives.
Reduction: The ketone group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its reactivity and properties
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether is a common choice.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Scientific Research Applications
Deca-1,9-dien-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: this compound is used in the production of fragrances, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which Deca-1,9-dien-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in metabolic pathways .
Comparison with Similar Compounds
Deca-1,9-diyne: Similar in structure but with triple bonds instead of double bonds.
Deca-1,6-dien-9-yne: Contains both double and triple bonds, offering different reactivity.
Nona-1,6-dien-8-yne: A nine-carbon analog with similar functional groups
Uniqueness: Deca-1,9-dien-5-one’s unique combination of a conjugated diene system and a ketone group sets it apart from similar compounds. This structure provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
123976-50-1 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
deca-1,9-dien-5-one |
InChI |
InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h3-4H,1-2,5-9H2 |
InChI Key |
BHJREBRUFKVDEE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.